
Glycyl-L-histidyl-L-lysine TFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-histidyl-L-lysine TFA Salt is a tripeptide composed of glycine, L-histidine, and L-lysine residues. This compound is known for its various biological activities, including its role in promoting wound healing, reducing inflammation, and acting as an antioxidant. It is commonly used in scientific research and has applications in medicine, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-lysine TFA Salt involves the sequential coupling of glycine, L-histidine, and L-lysine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable, dry powder form.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-histidyl-L-lysine TFA Salt undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol (DTT).
Substitution: The lysine residue can undergo substitution reactions, where its amino group can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various acylating or alkylating agents.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different functional groups attached to the lysine residue.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-histidyl-L-lysine TFA Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in the development of cosmetic products for skin regeneration and anti-aging effects.
Wirkmechanismus
The mechanism of action of Glycyl-L-histidyl-L-lysine TFA Salt involves its ability to bind to metal ions, particularly copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative damage and protein aggregation. The compound also stimulates the production of collagen and other extracellular matrix components, promoting tissue repair and regeneration. Additionally, it modulates various signaling pathways involved in inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): The non-salt form of the compound, known for its similar biological activities.
Copper Tripeptide (GHK-Cu): A complex of Glycyl-L-histidyl-L-lysine with copper ions, widely studied for its wound healing and anti-aging properties.
Uniqueness
Glycyl-L-histidyl-L-lysine TFA Salt is unique due to its enhanced stability and solubility compared to its non-salt form. The trifluoroacetate (TFA) salt form provides better handling and storage properties, making it more suitable for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H25F3N6O6 |
|---|---|
Molekulargewicht |
454.40 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N6O4.C2HF3O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;3-2(4,5)1(6)7/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);(H,6,7)/t10-,11-;/m0./s1 |
InChI-Schlüssel |
FUESGCGNWTWCQK-ACMTZBLWSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



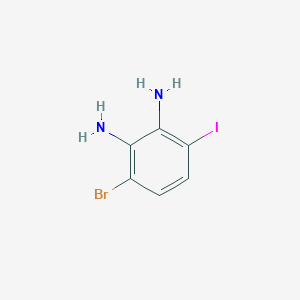
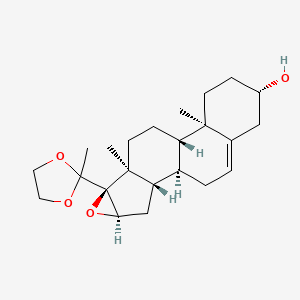
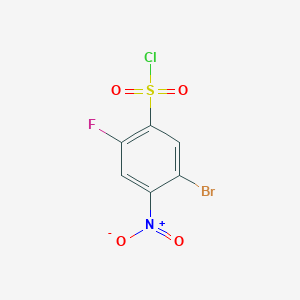
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
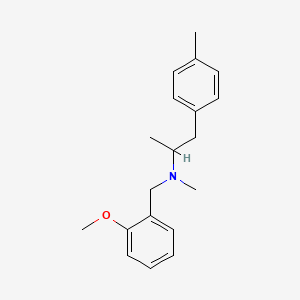
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
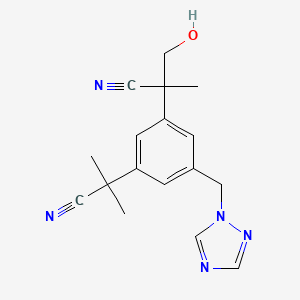
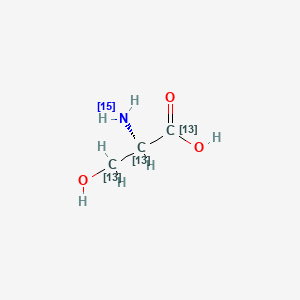
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
